molecular formula H3NaO3P+ B152888 Phosphinic acid, sodium salt, monohydrate CAS No. 10039-56-2

Phosphinic acid, sodium salt, monohydrate

Cat. No. B152888
CAS RN: 10039-56-2
M. Wt: 104.986 g/mol
InChI Key: ACUGTEHQOFWBES-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium phosphinate compounds involves various methods. For instance, a dibenzo-14-crown-4 ether with a phosphinic acid moiety was synthesized, and its sodium salt was characterized using x-ray diffraction methods . Another study presented the synthesis of high purity nonsymmetric dialkylphosphinic acid extractants using sodium hypophosphite as the phosphorus source . Additionally, the synthesis of sodium mono(2,4,4'-trimethylpentyl)phosphinate was optimized to achieve good yield and purity .

Molecular Structure Analysis

X-ray crystallography has been used to determine the solid-state structures of sodium phosphinate compounds. The sodium salt of a lariat ether phosphinate was found to have a V-shaped macrocycle with the sodium ion bonded to ether oxygen atoms and indirectly to the phosphinate anion through a water molecule . In another study, the crystal and molecular structures of a tetraphenylmonothioimidodiphosphinic acid and its sodium salt were determined, revealing a trigonal bipyramidal geometry around sodium atoms .

Chemical Reactions Analysis

Sodium phosphinate compounds exhibit unique reactivities. Bis(mesitoyl)phosphinic acid and its sodium salt show photo-induced reactivity, releasing mesitoyl radicals and metaphosphorous acid upon exposure to light . This highlights the potential of sodium phosphinate derivatives as phosphorus-based reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium phosphinate compounds have been extensively studied. Basic constants such as solubility, ionization constant, dimerization constant, and distribution coefficient were measured for bis(2,4,4-trimethylpentyl) phosphinic acid, providing insights into the behavior of phosphorus-based extractants . The critical micelle concentration of sodium mono(2,4,4'-trimethylpentyl)phosphinate was determined, indicating its surfactant properties . Special hydrogen bonds were observed in monovalent metal carboxylate–phosphinates, which are novel structures containing short, symmetric or almost symmetric O⋯H⋯O hydrogen bonds .

Scientific Research Applications

Chemical Synthesis and Functionalization

Phosphonic acid derivatives, closely related to phosphinic acid, have been extensively utilized in chemical synthesis due to their structural analogy with phosphate moieties and unique coordination or supramolecular properties. These compounds serve as bioactive agents (drugs, pro-drugs), in bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. Their wide-ranging applications cover numerous research fields, underscoring the importance of phosphonic acids in various scientific endeavors (C. M. Sevrain et al., 2017).

Catalysis and Energy Storage

Transition metal phosphides, including those derived from phosphinic acid precursors, have shown promise in catalysis, particularly in hydrodesulfurization, hydrodenitrogenation, and hydrodeoxygenation reactions. Their application in catalyzing the conversion of biomass-based feedstocks into cleaner energy sources highlights the critical role of phosphorus-containing compounds in addressing current and future energy challenges (M. Golubeva et al., 2020).

Environmental Remediation

The development of detection methods for toxic metal phosphides emphasizes the environmental significance of phosphorus-based compounds. Advanced diagnostic techniques for identifying and analyzing metal phosphides, which are used as insecticides and rodenticides, are crucial for effective environmental monitoring and management (Arash Mohammadinejad et al., 2021).

Biomedical Applications

Phosphonopeptides, mimicking peptides with phosphinic acid or related groups, act as inhibitors of key enzymes related to various pathological states. Their potential in medicine and agriculture as antimicrobial agents or tools to study physiological effects of phosphorylations illustrates the biomedical relevance of phosphinic acid derivatives (P. Kafarski, 2020).

Biodegradable Polymers

The study of polyhydroxyalkanoates (PHAs) from extremophiles, which includes research on phosphorus-containing compounds, showcases the potential of these materials in producing biodegradable polymers. This research is pivotal for developing sustainable alternatives to conventional plastics, contributing significantly to efforts in reducing environmental pollution (P. K. Obulisamy & Sanjeet Mehariya, 2021).

Future Directions

Phosphinic acids and their derivatives, including phosphinic acid, sodium salt, monohydrate, have been highlighted for their potential in various applications . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . Future research may focus on exploring these applications further and developing new methods for the synthesis of phosphinic acids .

properties

IUPAC Name

sodium;oxido(oxo)phosphanium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDKOMXLMXFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-][PH+]=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3NaO3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7681-53-0 (Parent)
Record name Sodium phosphinate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

104.986 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphinic acid, sodium salt, monohydrate

CAS RN

10039-56-2
Record name Sodium phosphinate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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